1-(Furan-2-ylmethyl)piperidine-4-carbaldehyde
Overview
Description
1-(Furan-2-ylmethyl)piperidine-4-carbaldehyde is a chemical compound characterized by its unique structure, which includes a furan ring attached to a piperidine ring and a carbaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Furan-2-ylmethyl)piperidine-4-carbaldehyde can be synthesized through several methods, including:
Reduction of Furan Derivatives: Starting with furan-2-carboxaldehyde, the compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol, which is then further reacted to introduce the piperidine ring.
Piperidine Derivatives: Another approach involves the reaction of furan-2-carboxaldehyde with piperidine derivatives under controlled conditions to form the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and microwave-assisted synthesis are potential methods to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-2-ylmethyl)piperidine-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as sodium borohydride (NaBH4) or hydrogenation over a palladium catalyst.
Substitution Reactions: The furan ring can undergo electrophilic substitution reactions with reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and hydrogenation catalysts.
Substitution: Br2, HNO3, and other electrophilic reagents.
Major Products Formed:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Alcohols and amines derived from the aldehyde group.
Substitution: Brominated or nitrated furan derivatives.
Scientific Research Applications
1-(Furan-2-ylmethyl)piperidine-4-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and metabolic pathways.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(Furan-2-ylmethyl)piperidine-4-carbaldehyde exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of specific signaling cascades.
Comparison with Similar Compounds
1-(Furan-2-ylmethyl)piperidine-4-carbaldehyde is unique due to its specific structural features. Similar compounds include:
1-(Furan-2-ylmethyl)piperidine: Lacks the carbaldehyde group.
Furan-2-carbaldehyde: Does not contain the piperidine ring.
Piperidine-4-carbaldehyde: Does not have the furan ring.
Properties
IUPAC Name |
1-(furan-2-ylmethyl)piperidine-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c13-9-10-3-5-12(6-4-10)8-11-2-1-7-14-11/h1-2,7,9-10H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHAQLLATBSKCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C=O)CC2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654823 | |
Record name | 1-[(Furan-2-yl)methyl]piperidine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934570-56-6 | |
Record name | 1-(2-Furanylmethyl)-4-piperidinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=934570-56-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(Furan-2-yl)methyl]piperidine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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